molecular formula C6H9NO4 B062770 (4S,5S)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate CAS No. 182267-22-7

(4S,5S)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate

Cat. No. B062770
CAS RN: 182267-22-7
M. Wt: 159.14 g/mol
InChI Key: ZFMPPJBWITWSDQ-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S,5S)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate is a chemical compound that belongs to the oxazolidine family. It has been widely used in scientific research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ((4S,5S)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate is not fully understood. However, it is believed to act as a chiral auxiliary in the synthesis of biologically active compounds. It is also believed to play a role as a ligand in the synthesis of metal complexes.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (this compound)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate. However, it has been reported to exhibit low toxicity and is generally considered to be safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of ((4S,5S)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate is its ability to act as a chiral building block in the synthesis of biologically active compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of (this compound)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate is its limited solubility in common solvents.

Future Directions

There are several future directions for the use of ((4S,5S)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate in scientific research. One potential direction is the synthesis of new biologically active compounds using (this compound)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate as a chiral building block. Another potential direction is the synthesis of new metal complexes using (this compound)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate as a ligand. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of (this compound)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate.
Conclusion:
In conclusion, (this compound)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate is a chemical compound that has been widely used in scientific research. It has been used as a chiral building block in the synthesis of various biologically active compounds and as a ligand in the synthesis of metal complexes. Although its mechanism of action and biochemical and physiological effects are not fully understood, it is generally considered to be safe for use in laboratory experiments. There are several future directions for the use of (this compound)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate in scientific research, including the synthesis of new biologically active compounds and metal complexes.

Synthesis Methods

The synthesis of ((4S,5S)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate involves the reaction of 5-methyl-2-oxooxazolidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography.

Scientific Research Applications

((4S,5S)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate has been widely used in scientific research. It has been used as a chiral building block in the synthesis of various biologically active compounds. It has also been used as a ligand in the synthesis of metal complexes. Furthermore, (this compound)-Methyl 5-methyl-2-oxooxazolidine-4-carboxylate has been used as a starting material in the synthesis of various drugs.

properties

CAS RN

182267-22-7

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

methyl (4S,5S)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate

InChI

InChI=1S/C6H9NO4/c1-3-4(5(8)10-2)7-6(9)11-3/h3-4H,1-2H3,(H,7,9)/t3-,4-/m0/s1

InChI Key

ZFMPPJBWITWSDQ-IMJSIDKUSA-N

Isomeric SMILES

C[C@H]1[C@H](NC(=O)O1)C(=O)OC

SMILES

CC1C(NC(=O)O1)C(=O)OC

Canonical SMILES

CC1C(NC(=O)O1)C(=O)OC

synonyms

4-Oxazolidinecarboxylicacid,5-methyl-2-oxo-,methylester,(4S,5S)-(9CI)

Origin of Product

United States

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